4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine
Overview
Description
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a thiophen-2-ylmethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with thiophen-2-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom at the 6-position with the thiophen-2-ylmethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiophen-2-ylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiophen-2-ylmethyl derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols, alkoxides) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while palladium catalysts and alkenes are used in Heck coupling.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylmethyl derivatives.
Coupling reactions: Biaryl and alkene-substituted pyrimidines.
Scientific Research Applications
4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological research: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the chlorine atom and the thiophen-2-ylmethyl group can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with an ethoxy group instead of the thiophen-2-ylmethyl group.
4,6-Dichloropyrimidine: The parent compound used in the synthesis of 4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit various biological and material science applications.
Uniqueness
This compound is unique due to the combination of the pyrimidine ring with the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-6-(thiophen-2-ylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-5-7(11-6-12-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHMLCFHJWICMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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